1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine typically involves the following steps:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)piperazine: Lacks the fluorine atom on the phenyl ring.
4-(4-Fluorophenyl)piperazine: Lacks the benzopyran moiety.
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine: Lacks the fluorine atom on the phenyl ring.
Uniqueness
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both the benzopyran and fluorophenyl moieties, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
83823-55-6 |
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Molecular Formula |
C19H21FN2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C19H21FN2O/c20-16-5-7-17(8-6-16)21-9-11-22(12-10-21)18-13-15-3-1-2-4-19(15)23-14-18/h1-8,18H,9-14H2 |
InChI Key |
FCHSCTPHZXIDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3OC2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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